molecular formula C13H19FN2O B4286366 N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea

N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea

Cat. No. B4286366
M. Wt: 238.30 g/mol
InChI Key: QXEBSCYDVKOQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea, also known as SBEU, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been extensively researched for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea is not fully understood. However, it is believed that N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea acts by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has also been found to block the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has also been found to have anticonvulsant properties and has been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been found to have neuroprotective effects and has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal models. However, N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea. One potential direction is to study the potential applications of N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea in the treatment of cancer. N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is to study the potential applications of N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea in the treatment of neurodegenerative diseases. N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been found to have neuroprotective properties and has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea and to identify potential targets for therapeutic intervention.

properties

IUPAC Name

1-butan-2-yl-3-[1-(4-fluorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-4-9(2)15-13(17)16-10(3)11-5-7-12(14)8-6-11/h5-10H,4H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEBSCYDVKOQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-[1-(4-fluorophenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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